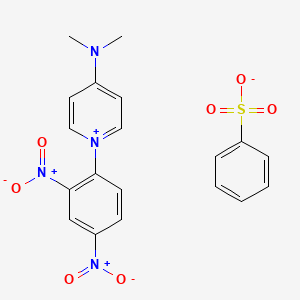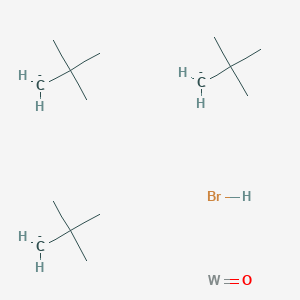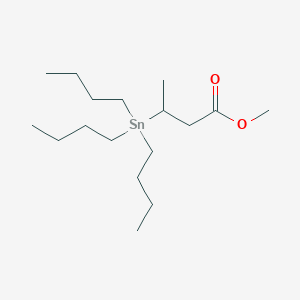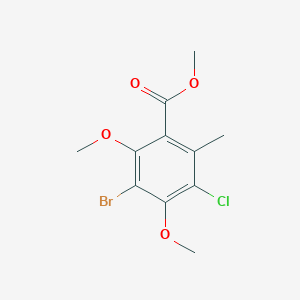
Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes bromine, chlorine, methoxy, and methyl groups attached to a benzoic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester typically involves multiple steps. One common route starts with the bromination of a suitable precursor, followed by chlorination, methoxylation, and methylation reactions. Each step requires specific reagents and conditions to ensure the desired substitutions occur at the correct positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reagent addition. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain substituents or reduce the oxidation state of the compound.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like nitro or alkyl groups.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The specific pathways involved will vary based on the compound’s structure and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3,4-dimethoxy-, methyl ester: This compound shares the methoxy and ester groups but lacks the bromine, chlorine, and methyl groups.
Benzoic acid, 3-bromo-, methyl ester: This compound includes the bromine and ester groups but lacks the additional substituents.
Uniqueness
Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester is unique due to its combination of substituents, which can influence its reactivity and potential applications. The presence of both bromine and chlorine atoms, along with methoxy and methyl groups, provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
Propiedades
Número CAS |
105427-89-2 |
|---|---|
Fórmula molecular |
C11H12BrClO4 |
Peso molecular |
323.57 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-chloro-2,4-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H12BrClO4/c1-5-6(11(14)17-4)9(15-2)7(12)10(16-3)8(5)13/h1-4H3 |
Clave InChI |
ANGWSTWCHXTLGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)OC)Br)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




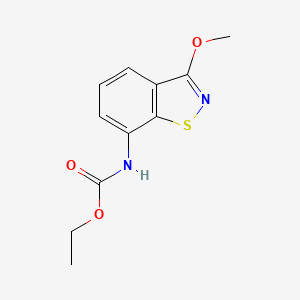
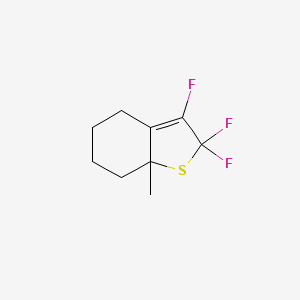
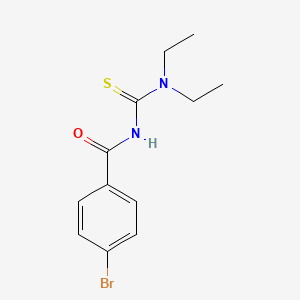
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)

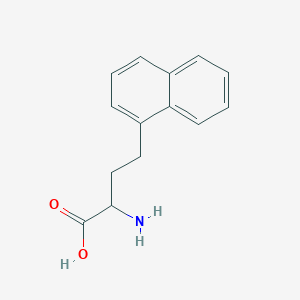
![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
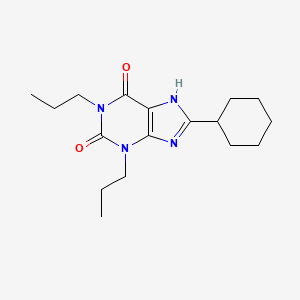
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
